5-溴-2-丁氧基苯甲醛

描述

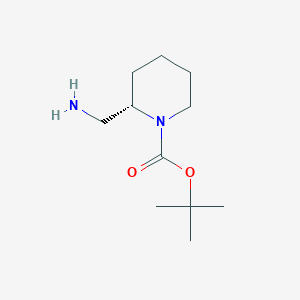

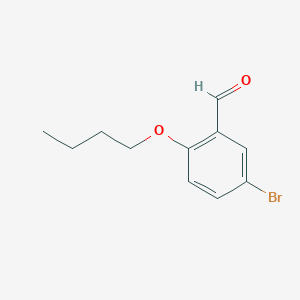

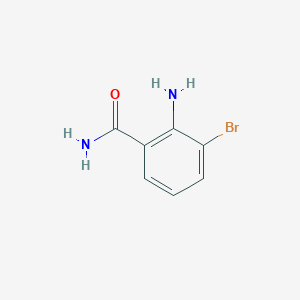

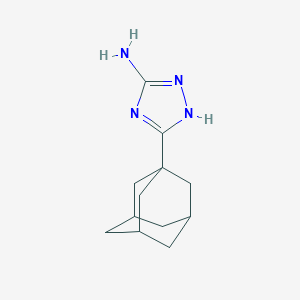

5-Bromo-2-butoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO2 . It has a molecular weight of 257.13 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a butoxy group, and an aldehyde group . The InChI code for this compound is 1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10 (12)7-9 (11)8-13/h4-5,7-8H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis

5-Bromo-2-butoxybenzaldehyde is a powder with a molecular weight of 257.13 .科学研究应用

微量元素分析

5-溴-2-丁氧基苯甲醛衍生物,如双(5-溴-2-羟基苯甲醛)-1,2-丙二酰亚胺,已被用于富集水样中微量铜(II)离子。这是通过改性的十八烷基硅胶片实现的,随后进行硝酸淋洗和火焰原子吸收光谱测定(Fathi & Yaftian, 2009)。

合成和分子建模

对5-溴-2-丁氧基苯甲醛及相关化合物的结构和电子性质进行了广泛研究,重点放在线性和非线性光学响应上。这包括对溴取代效应对相关化合物的结构、反应性和光学性质的讨论(Aguiar et al., 2022)。

反应研究

该化合物的衍生物已被用于研究表面反应,例如5-溴-2-羟基苯甲醛与固定在氧化铝上的单分子层的反应,使用非弹性电子隧道谱学(Velzen, 1984)。

催化和配体合成

5-溴-2-丁氧基苯甲醛及其变体已被用于合成新型螯合配体,可用于催化。例如,其衍生物曾用于Friedländer方法,将溴喹啉并入新型螯合配体中(Hu, Zhang, & Thummel, 2003)。

纳米技术

在纳米技术中,5-溴-2-丁氧基苯甲醛衍生物已被用于钼席夫碱络合物的异质化,从而创造出磁性纳米催化剂。这些催化剂对烯烃的氧化具有高效、选择性和可回收性(Rayati & Abdolalian, 2013)。

抗菌和抗病毒研究

在生物学和医学领域,已合成并研究了5-溴-2-丁氧基苯甲醛衍生物的抗菌活性。例如,合成了C-5-溴-2-羟基苯基卡利克斯[4]-2-甲基间苯二酚,进行了抗病毒和抗菌活性测试(Abosadiya et al., 2013)。

作用机制

Target of Action

It is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

As an intermediate in the synthesis of SGLT2 inhibitors, it likely contributes to the overall mechanism of these drugs, which involves inhibiting the reabsorption of glucose in the kidneys .

Biochemical Pathways

As a precursor to sglt2 inhibitors, it may indirectly affect the sodium-glucose transport proteins, which are located in the kidneys and are responsible for reabsorbing glucose into the bloodstream .

Pharmacokinetics

BZP and its metabolite showed a short elimination half-life, and pharmacokinetic profile in rats and beagle dogs were obtained after single dosing of BZP .

Result of Action

As a precursor to sglt2 inhibitors, it may contribute to the overall effects of these drugs, which include lowering blood glucose levels .

安全和危害

The safety data sheet for 5-Bromo-2-butoxybenzaldehyde suggests that it should be handled with care. It should not come into contact with the eyes, skin, or clothing, and should not be ingested or inhaled. It should be used only in a well-ventilated area and should not be released into the environment .

属性

IUPAC Name |

5-bromo-2-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBGKILXZPPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364481 | |

| Record name | 5-bromo-2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butoxybenzaldehyde | |

CAS RN |

515148-88-6 | |

| Record name | 5-bromo-2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)